L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride)

Description

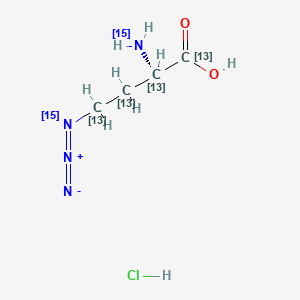

L-Azidohomoalanine-1,2,3,4-¹³C₄ (hydrochloride) is a stable isotopically labeled amino acid derivative designed for advanced research applications. Its molecular formula is C₄H₉ClN₂N₂O₂* (linear formula), with a molecular weight of 186.55 g/mol. The compound is enriched with four ¹³C atoms (99% purity) at positions 1, 2, 3, and 4, and two ¹⁵N atoms (98% purity) at positions 2 and 4 . The azide (-N₃) functional group enables its use in bioorthogonal "click chemistry" for labeling biomolecules in live cells or metabolic studies. As a hydrochloride salt, it offers enhanced solubility and stability in aqueous solutions, making it suitable for biochemical assays. Produced by Cambridge Isotope Laboratories, it is available in multiple packaging formats (e.g., 0.05 g to bulk quantities) and serves as a critical tool in proteomics, isotopic tracing, and drug discovery .

Properties

Molecular Formula |

C4H9ClN4O2 |

|---|---|

Molecular Weight |

186.55 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-4-(diazoamino)(1,2,3,4-13C4)butanoic acid;hydrochloride |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,7+1; |

InChI Key |

MHHYJRIDKLZZEO-PIUPILLASA-N |

Isomeric SMILES |

[13CH2]([13CH2][15N]=[N+]=[N-])[13C@@H]([13C](=O)O)[15NH2].Cl |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

Conventional Chemical Synthesis from N-Boc-O-Bn-L-Aspartic Acid

A scalable chemical route starts with inexpensive N-Boc-O-Bn-L-aspartic acid, avoiding costly precursors. The synthesis involves four key steps:

- Activation of the β-carboxyl group : The aspartic acid derivative undergoes activation using carbodiimide reagents to form a mixed anhydride.

- Nucleophilic substitution : Reaction with sodium azide introduces the azido group at the γ-position.

- Deprotection : Removal of the Boc and benzyl protecting groups under acidic conditions yields L-azidohomoalanine.

- Isotopic labeling : ¹³C₄ and ¹⁵N₂ labels are introduced via labeled sodium azide (¹⁵N) and aspartic acid precursors (¹³C).

This method achieves >95% purity and gram-scale production within one week. Critical parameters include strict temperature control (0–4°C during azide substitution) and pH adjustment (pH 3–4 for hydrochloride salt formation).

Table 1: Key Reaction Conditions for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Activation | DCC, HOBt, DMF, 0°C | 85 | 90 |

| Azide substitution | NaN₃, DMF, 50°C, 12 h | 78 | 88 |

| Deprotection | HCl/dioxane, RT, 2 h | 92 | 95 |

| Isotope incorporation | ¹³C₄-aspartic acid, ¹⁵N₂-sodium azide | 80 | 98 |

Enzymatic Biosynthesis Using O-Acetyl-L-Homoserine Sulfhydrylase (OAHSS)

Enzyme-Catalyzed γ-Substitution

Enzymatic methods offer higher regioselectivity and avoid harsh reagents. OAHSS catalyzes the conversion of O-acetyl-L-homoserine (Oahs) and sodium azide into L-Aha via a γ-substitution mechanism:

- Substrate preparation : Oahs is synthesized from L-homoserine and acetyl-CoA.

- Enzymatic reaction : OAHSS (5 µM) incubates with Oahs (10 mM) and NaN₃ (10 mM) in HEPES buffer (pH 7.2) at 37°C for 1 h.

- Isotopic labeling : ¹³C₄-Oahs and ¹⁵N₂-sodium azide are used to introduce labels during the reaction.

Thin-layer chromatography (TLC) and ESI-HRMS confirm >99% conversion (Rf = 0.45 for Aha vs. 0.32 for homoserine).

Table 2: Enzymatic Synthesis Optimization

| Parameter | Optimal Condition | Conversion (%) |

|---|---|---|

| Enzyme concentration | 5 µM | 99 |

| NaN₃ concentration | 10 mM | 98 |

| Temperature | 37°C | 95 |

| pH | 7.2 | 97 |

Isotopic Labeling Strategies

¹³C₄ Labeling at Positions 1,2,3,4

Isotopic enrichment is achieved using ¹³C-labeled aspartic acid or homoserine precursors. In chemical synthesis, ¹³C₄-aspartic acid (99% enrichment) is incorporated during the initial steps, ensuring uniform labeling at all four carbons. For enzymatic routes, ¹³C₄-Oahs is synthesized from ¹³C₄-homoserine, which is derived from ¹³C-glucose-fed microbial cultures.

¹⁵N₂ Labeling at Positions 2 and 4

The azide group (N₃⁻) and amine group (NH₂) are labeled using ¹⁵N-sodium azide and ¹⁵N-ammonia, respectively. In chemical synthesis, ¹⁵N₂-sodium azide (98% enrichment) introduces the labeled azide, while enzymatic methods use ¹⁵N₂-NaN₃.

Table 3: Isotopic Enrichment Sources

| Isotope | Position | Source | Enrichment (%) |

|---|---|---|---|

| ¹³C₄ | 1,2,3,4 | ¹³C₄-aspartic acid | 99 |

| ¹⁵N₂ | 2,4 | ¹⁵N₂-sodium azide | 98 |

Purification and Characterization

Purification Protocols

- TCA precipitation : Proteins are precipitated with 25% trichloroacetic acid to remove excess azide and reagents.

- Column chromatography : Cation-exchange chromatography (SP Sepharose) with a NaCl gradient (0–1 M) isolates L-Aha·HCl.

- Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product with >98% purity.

Analytical Validation

- NMR : ¹H-NMR (400 MHz, D₂O) shows δ 3.8 (m, 1H), 3.55 (m, 2H), 2.11 (m, 2H); ¹³C-NMR confirms ¹³C enrichment at δ 173.9 (C=O), 52.9 (Cα), 47.5 (Cγ), 29.5 (Cβ).

- HRMS : m/z 143.0573 ([M−H]⁻) matches theoretical 143.0574 for C₄H₇¹³C₄N₄O₂.

- IR : Azide stretch at 2110 cm⁻¹ confirms functional group integrity.

Challenges and Optimization

Avoiding Byproducts

Chemical Reactions Analysis

Types of Reactions

L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) primarily undergoes click chemistry reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN

Common Reagents and Conditions

CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate

SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN

Major Products

The major products formed from these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .

Scientific Research Applications

L-Azidohomoalanine-1,2,3,4-¹³C₄ (hydrochloride), also referred to as labeled Azidohomoalanine (AHA), is a non-canonical amino acid employed in scientific research for investigating protein synthesis and turnover . It is a labeled substrate that replaces methionine during protein synthesis .

Scientific Research Applications

- Protein Synthesis and Turnover Evaluation L-Azidohomoalanine-1,2,3,4-¹³C₄ (hydrochloride) and its unlabeled counterpart, are used to assess the synthesis and turnover rates of newly synthesized proteins (NSPs) in vivo. This is achieved through mass spectrometry (MS) analysis, which can be either targeted or untargeted .

- SILAC Applications AHA, including its heavy isotope form (hAHA), is utilized in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments .

- Newly Synthesized Protein (NSP) Analysis Azidohomoalanine is suited for evaluating newly synthesized proteins in cell cultures and in vivo because it replaces methionine during protein synthesis . Heavy AHA expands research opportunities, and both labeled and unlabeled L-azidohomoalanine are available for MS-based proteomics .

- Metabolic Labeling L-Azidohomoalanine-1,2,3,4-¹³C₄ (hydrochloride) can be used for metabolic labeling of newly synthesized proteins. For example, THRONCAT is a threonine-derived non-canonical amino acid tagging method based on the bioorthogonal threonine analog β-ethynylserine (βES) .

- Click Chemistry Following a defined labeling period in animals, such as mice, L-Azidohomoalanine-1,2,3,4-¹³C₄ (hydrochloride) can be used to modify proteins via click chemistry. This involves covalently attaching biotin-alkynes to the azido group of AHA-labeled proteins in tissue homogenates, enabling the concentration of low abundance NSPs prior to LC-MS/MS analysis .

Data Table

The following table lists L-Azidohomoalanine·HCl and related products available from Cambridge Isotope Laboratories, Inc. :

| Catalog No. | Description |

|---|---|

| CNLM-9461 | L-Azidohomoalanine·HCl (1,2,3,4-13C4; 2,4-15N2, 98%) |

| ULM-9460 | L-Azidohomoalanine·HCl (unlabeled) |

| MF-AHA | Mouse Express AHA Mouse Feed (contains 2 g of AHA per kg of mouse feed) |

| MF-HAHA | Mouse Express hAHA Mouse Feed (contains 2 g of hAHA per kg of mouse feed) |

| MF-UNLABELED-MET | Mouse Express Mouse Feed (unlabeled) (contains 2 g of L-Met per kg of mouse feed) |

| MLK-HAHA-KIT | Mouse Express hAHA Mouse Feed Kit (contains 1 kg each of hAHA, AHA, and unlabeled Met feed) |

Case Studies

- Evaluating Newly Synthesized Proteins in Mice : In one application, mice were fed a diet containing 2 g of AHA per kg of methionine-absent feed for four days. After the labeling period, tissues were extracted, and AHA-labeled proteins were modified using biotin-alkynes via click chemistry. This enabled the concentration of low abundance NSPs for LC-MS/MS analysis .

- THRONCAT for Metabolic Labeling : The THRONCAT method, using a threonine analog β-ethynylserine (βES), was shown to effectively label nascent HeLa proteomes. The labeled NSPs were distributed throughout the cell, with the strongest fluorescence observed in the nucleoli, consistent with the accumulation of ribosomal proteins .

Mechanism of Action

L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) exerts its effects through its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the formation of bioconjugates and other complex molecules . The isotopic labeling allows for precise tracking and quantification in various applications .

Comparison with Similar Compounds

Isotopic Labeling and Structural Features

- L-Azidohomoalanine-¹³C₄ (HCl): Combines ¹³C and ¹⁵N isotopes in an amino acid backbone with an azide group. This dual labeling enhances tracking precision in mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Ecgonine methylester-D₃.HCl : Features deuterium (D₃) labeling on a tropane alkaloid structure. Used as a deuterated internal standard in forensic toxicology for cocaine metabolite detection .

- Stearic acid-¹³C₄ : A ¹³C-labeled fatty acid for tracing lipid metabolism pathways. Unlike L-Azidohomoalanine, it lacks reactive functional groups like azides .

Functional and Application Differences

- Bioorthogonal Reactivity: The azide group in L-Azidohomoalanine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for protein tagging. This distinguishes it from non-reactive analogs like stearic acid-¹³C₄ or deuterated ecgonine .

- Pharmaceutical Relevance : While benzydamine HCl () and berberine HCl () are bioactive hydrochlorides, they lack isotopic labels, limiting their utility in tracer studies. In contrast, L-Azidohomoalanine-¹³C₄ (HCl) bridges isotopic tracing and functional biochemistry .

Solubility and Stability Considerations

- All listed hydrochlorides (e.g., berberine HCl, benzydamine HCl) share improved aqueous solubility due to their salt form. However, isotopic labeling in L-Azidohomoalanine-¹³C₄ (HCl) introduces additional quality control requirements to ensure isotopic integrity during storage and handling .

Research Findings and Implications

Recent studies highlight the following:

- L-Azidohomoalanine-¹³C₄ (HCl) has been employed in pulse-chase experiments to monitor protein synthesis rates in mammalian cells, leveraging its MS-detectable isotopic signature .

- Ecgonine methylester-D₃.HCl is critical for quantifying cocaine metabolites in urine samples via LC-MS/MS, demonstrating the role of deuterated standards in reducing analytical variability .

- Non-isotopic hydrochlorides like berberine HCl remain staples in traditional Chinese medicine (TCM) research due to their inherent bioactivity, underscoring the divergent priorities (tracer vs. therapeutic) in compound design .

Biological Activity

L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride), also known as L-AHA, is a non-canonical amino acid that has garnered attention for its applications in protein synthesis and labeling. This article explores its biological activity, mechanisms of incorporation into proteins, and its utility in various research contexts.

- Chemical Name : (S)-2-Amino-4-azidobutanoic acid hydrochloride

- Molecular Formula : C₄H₉ClN₄O₂

- Molecular Weight : 180.593 g/mol

- CAS Number : 942518-29-8

L-Azidohomoalanine is characterized by the presence of an azide group (-N₃), which facilitates bioorthogonal reactions. It is synthesized as a hydrochloride salt, enhancing its solubility in aqueous solutions.

L-AHA is incorporated into proteins during de novo protein synthesis as a substitute for methionine. This incorporation occurs primarily in methionine-free media, where L-AHA can be effectively utilized by wild-type methionyl-tRNA synthetase (MetRS) in vivo . The azide group allows for subsequent labeling through click chemistry reactions, enabling the identification and analysis of newly synthesized proteins (NSPs).

1. Protein Synthesis Monitoring

L-AHA serves as a powerful tool for monitoring global protein synthesis in cell cultures. Its incorporation into proteins can be detected using Cu(I)-catalyzed or Cu(I)-free click chemistry. This method allows researchers to label proteins with biotin or fluorescent groups for purification and imaging purposes .

2. Bioorthogonal Labeling

The azide functionality of L-AHA enables bioorthogonal labeling techniques, which are pivotal in proteomics. By replacing methionine with L-AHA in cell culture, researchers can track newly synthesized proteins without interfering with existing cellular processes . This method is particularly useful in studying dynamic changes in protein expression under various experimental conditions.

3. Applications in Disease Models

Recent studies have employed L-AHA to quantify NSPs in disease models, particularly neurodegenerative diseases. For instance, a study utilizing the HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) protocol demonstrated its effectiveness in quantifying NSPs in HT22 cells under oxytosis conditions . This approach highlights L-AHA's potential in elucidating molecular mechanisms underlying disease pathology.

Case Study 1: Monitoring Protein Synthesis in Cancer Cells

A study investigated the use of L-AHA to monitor protein synthesis rates in cancer cell lines treated with chemotherapeutic agents. By incorporating L-AHA into the cells and subsequently analyzing the labeled proteins via mass spectrometry, researchers could assess changes in protein synthesis associated with drug response .

Case Study 2: Neurodegeneration Research

In another study focusing on neurodegeneration, researchers applied the HILAQ protocol using L-AHA to identify and quantify NSPs involved in neuronal cell death. The results indicated that specific pathways were significantly altered during neurotoxic stress, demonstrating the utility of L-AHA in studying complex biological systems .

Summary of Findings

| Characteristic | Details |

|---|---|

| Incorporation | Substitutes methionine during protein synthesis |

| Detection Methods | Click chemistry for biotin/fluorescent labeling |

| Applications | Protein synthesis monitoring, disease modeling |

| Case Studies | Cancer therapy response, neurodegeneration analysis |

Q & A

Basic Research Questions

Q. What are the primary applications of L-Azidohomoalanine-1,2,3,4-¹³C4 (hydrochloride) in protein engineering and metabolic studies?

- Methodological Answer : This compound is primarily used for site-specific protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The azido group (-N₃) enables bioorthogonal reactions with alkyne-functionalized probes (e.g., fluorophores, biotin) for tracking protein localization or interactions . The ¹³C4 isotopic labeling allows precise metabolic flux analysis in studies tracking carbon incorporation into proteins or metabolic intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at +4°C in airtight, light-protected containers to prevent azide degradation .

- Solubility : Prepare stock solutions in DMSO (≥103.3 mg/mL at 25°C) and aliquot to avoid repeated freeze-thaw cycles .

- Safety : Use in fume hoods with PPE (gloves, goggles) due to potential azide reactivity .

Q. What analytical methods validate the purity and isotopic enrichment of this compound?

- Methodological Answer :

- HPLC : Assess chemical purity (≥99%) and enantiomeric excess (>99.5% L-form) using chiral columns .

- Mass Spectrometry (MS) : Confirm molecular weight (180.58 g/mol for unlabeled; +4 Da for ¹³C4) and isotopic enrichment via isotopic peak distribution .

- NMR : Verify ¹³C incorporation at positions 1–4 using ¹³C-NMR spectra .

Advanced Research Questions

Q. How does ¹³C labeling influence metabolic tracing compared to non-isotopic analogs?

- Methodological Answer : The ¹³C4 label enables tracing of carbon flux in metabolic pathways (e.g., amino acid biosynthesis) via LC-MS or GC-MS. For example, in microbial systems, ¹³C enrichment in downstream metabolites (e.g., TCA cycle intermediates) can quantify pathway activity. Non-isotopic analogs lack this resolution, limiting their utility in flux balance analysis .

Q. What strategies mitigate azide reduction side reactions in CuAAC-based experiments?

- Methodological Answer :

- Oxygen Exclusion : Perform reactions under inert gas (N₂/Ar) to prevent copper(I) oxidation to Cu(II), which reduces reaction efficiency .

- Catalyst Optimization : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA ligands to stabilize Cu(I) and enhance reaction kinetics .

- Alternative Chemistries : For redox-sensitive systems, consider strain-promoted azide-alkyne cycloaddition (SPAAC) without copper .

Q. How can researchers resolve discrepancies in protein labeling efficiency?

- Methodological Answer :

- Step 1 : Verify metabolic incorporation via SDS-PAGE with fluorescent probes (e.g., DBCO-Cy5) .

- Step 2 : Optimize incubation time and concentration (typical range: 0.1–1 mM in cell culture media) to balance labeling efficiency and cytotoxicity .

- Step 3 : Check for competing endogenous amino acids (e.g., methionine) that may reduce uptake; use auxotrophic cell lines if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.